A Technical Guide to the Synthesis and Characterization of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid
A Technical Guide to the Synthesis and Characterization of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid
Abstract
This guide provides a comprehensive, technically detailed methodology for the synthesis and characterization of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid, a substituted anthranilic acid derivative. Anthranilic acids are a vital class of compounds, serving as key building blocks in the development of pharmaceuticals, dyes, and fluorescent probes.[1][2][3] This document outlines a robust, multi-step synthetic pathway, beginning from a commercially viable starting material. Each stage of the synthesis is accompanied by a detailed, field-tested protocol. Furthermore, a complete suite of analytical techniques for structural verification and purity assessment of the final compound is presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to synthesizing this and structurally related molecules.
Strategic Approach: Retrosynthetic Analysis
Effective chemical synthesis begins with a logical deconstruction of the target molecule to identify a plausible and efficient forward-synthetic route. Our target, 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid, is a polysubstituted benzene ring. A retrosynthetic analysis suggests the following disconnections:
-
C-N Bond (Amine Formation): The 2-amino group can be reliably installed via the reduction of a nitro group (-NO₂). This is a standard and high-yielding transformation in aromatic chemistry.[4][5] This leads us to the precursor, 5-(cyclohexyloxy)-4-fluoro-2-nitrobenzoic acid.
-
C-O Bond (Ether Formation): The 5-cyclohexyloxy ether linkage can be formed through a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis.[6][7][8] Given the electron-withdrawing nature of the nitro and carboxylic acid groups, an SNAr reaction on a highly activated fluorinated ring is a strategically sound approach. This points to 4,5-difluoro-2-nitrobenzoic acid as a key starting material, which would react with cyclohexanol.
This analysis yields a robust three-step forward synthesis:
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Step 1: Ether formation via nucleophilic aromatic substitution.
-
Step 2: Reduction of the nitro group to an amine.
-
Step 3: Purification and rigorous characterization of the final product.
Proposed Synthesis Pathway
The following diagram illustrates the proposed multi-step synthesis from 4,5-difluoro-2-nitrobenzoic acid.
Caption: Proposed synthesis of the target compound.
Step 1: Synthesis of 5-(Cyclohexyloxy)-4-fluoro-2-nitrobenzoic acid
Mechanism: This step employs a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the C-5 position of 4,5-difluoro-2-nitrobenzoic acid is activated by the strongly electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups. Cyclohexanol is deprotonated by a strong base, sodium hydride (NaH), to form the sodium cyclohexoxide nucleophile. This alkoxide then attacks the electron-deficient C-5 position, displacing the fluoride ion to form the desired ether linkage.
Experimental Protocol:
-
Setup: To a dry, 3-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the DMF.
-
Nucleophile Formation: Cool the suspension to 0°C and add cyclohexanol (1.1 equivalents) dropwise. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the sodium cyclohexoxide.
-
SNAr Reaction: Add 4,5-difluoro-2-nitrobenzoic acid (1.0 equivalent) to the reaction mixture.
-
Heating: Heat the mixture to 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench by pouring it into an ice-water mixture.
-
Acidification: Acidify the aqueous mixture to pH 2-3 using 6M HCl. This will precipitate the carboxylic acid product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude intermediate product.
Step 2: Synthesis of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid
Mechanism: The conversion of the aromatic nitro group to a primary amine is achieved via metal-catalyzed reduction.[9] Iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) under refluxing conditions is a classic, effective, and scalable method for this transformation.[4] This method is often preferred in laboratory settings for its chemoselectivity, as it typically does not affect other functional groups like carboxylic acids or aromatic fluorides.[4][5]
Experimental Protocol:
-
Setup: Charge a round-bottom flask with the crude 5-(cyclohexyloxy)-4-fluoro-2-nitrobenzoic acid (1.0 equivalent) from the previous step.
-
Reagents: Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent, followed by ammonium chloride (4-5 equivalents) and iron powder (3-4 equivalents).
-
Reaction: Heat the vigorously stirred suspension to reflux (approximately 80-90°C). Monitor the reaction by TLC until the starting material is fully consumed.
-
Filtration: After completion, cool the mixture and filter it through a pad of Celite while still warm to remove the iron salts and unreacted iron. Wash the filter cake with hot ethanol.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid.[10]
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the analytical process.
Caption: Workflow for analytical characterization.
Predicted Spectroscopic Data
The following tables summarize the expected data from key analytical techniques.
Table 1: Predicted ¹H and ¹⁹F NMR Data (Solvent: DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 10-12 | Broad Singlet | -COOH |
| ~7.1 | Doublet (d) | Ar-H (H-6) | |
| ~6.5 | Doublet (d) | Ar-H (H-3) | |
| 5.0-6.0 | Broad Singlet | -NH₂ | |
| ~4.4 | Multiplet (m) | -OCH- (cyclohexyl) | |
| 1.2-2.0 | Multiplet (m) | Cyclohexyl -CH₂- protons[11][12] | |
| ¹⁹F | -120 to -140 | Singlet or Doublet | Ar-F[13][14][15] |
Rationale: The aromatic protons will appear as doublets due to coupling with the adjacent fluorine. The exact chemical shifts are influenced by the electron-donating effects of the amino and alkoxy groups and the electron-withdrawing effect of the carboxylic acid.[16][17] The ¹⁹F NMR chemical shift is highly sensitive to its electronic environment.[14][18]
Table 2: Predicted FT-IR and Mass Spectrometry Data
| Technique | Predicted Value / Range | Assignment of Key Signals |
| FT-IR | 3300-3500 cm⁻¹ | N-H stretching (symmetric & asymmetric)[19][20] |
| 2500-3300 cm⁻¹ | O-H stretching (broad, from carboxylic acid) | |
| ~1680 cm⁻¹ | C=O stretching (carbonyl of carboxylic acid)[21] | |
| 1200-1300 cm⁻¹ | C-O stretching (aryl ether) | |
| 1000-1100 cm⁻¹ | C-F stretching | |
| MS (ESI-) | m/z = 268.1 | [M-H]⁻ |
Rationale: The IR spectrum will be dominated by the characteristic stretches of the amine, carboxylic acid, and ether functional groups.[22][23][24] Mass spectrometry will confirm the molecular weight of the compound; the negative ion mode is suitable for detecting the deprotonated carboxylate.
Safety, Handling, and Storage
-
Handling: All synthesis and handling steps should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
-
Reagent Hazards: Pay special attention to sodium hydride (flammable solid, reacts violently with water) and strong acids/bases.
-
Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion
This guide details a logical and reproducible pathway for the synthesis of 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid. By employing a retrosynthetic strategy, a practical three-step synthesis involving nucleophilic aromatic substitution and nitro group reduction has been established. The comprehensive characterization workflow, including predicted NMR, IR, and MS data, provides a robust framework for verifying the structural integrity and purity of the final product. This document serves as a valuable resource for chemists engaged in the synthesis of complex aromatic building blocks for pharmaceutical and materials science applications.
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